(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzothiazole, an ethoxy group, a piperazine ring, and a thiophene ring. Benzothiazoles are heterocyclic compounds that are common structural units in pharmacological drugs . Piperazine derivatives also have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. The specific reactions would depend on the reagents and conditions used .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors like their molecular structure and the functional groups they contain. These properties can be analyzed using various techniques .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : The synthesis of pyridine and thiazole derivatives, including structures related to "(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone," has demonstrated variable and modest antimicrobial activities against bacterial and fungal strains. This suggests its potential as a framework for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-tubercular Activity : Compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. Several of these compounds showed potent in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, indicating their potential as novel anti-tubercular agents (Pancholia et al., 2016).
Antitumor Activity : Certain derivatives synthesized from related frameworks have shown inhibitory effects on a range of cancer cell lines, highlighting the compound's relevance in the search for new anticancer drugs (Bhole & Bhusari, 2011).
Structural Characterization and Docking Studies : The detailed structural characterization and docking studies of similar compounds provide insights into their antibacterial activity, suggesting potential applications in designing drugs with specific microbial targets (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-23-13-5-6-14-16(12-13)25-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-24-15/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPFFOYOMJTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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